- Alkylation of Nonacidic C(sp3)-H Bonds by Photoinduced Catalytic Michael-Type Radical Addition, Organic Letters, 2016, 18(19), 4912-4915
Cas no 959246-85-6 (METHYL 4-N-BOC-MORPHOLINE-3-ACETATE)
METHYL 4-N-BOC-MORPHOLINE-3-ACETATE Chemical and Physical Properties
Names and Identifiers
-
- tert-Butyl 3-(2-methoxy-2-oxoethyl)morpholine-4-carboxylate
- METHYL 4-N-BOC-MORPHOLINE-3-ACETATE
- 3-METHOXYCARBONYLMETHYL-MORPHOLINE-4-CARBOXYLIC ACID TERT-BUTYL ESTER
- Methyl 4-[(1,1-dimethylethoxy)carbonyl]-3-morpholineacetate (ACI)
- 959246-85-6
- AS-38090
- 2-FORMYLAMINO-ACRYLICACIDMETHYLESTER
- SCHEMBL13739401
- MFCD09878832
- CS-0171822
- AKOS016007730
- tert-Butyl3-(2-methoxy-2-oxoethyl)morpholine-4-carboxylate
- DTXSID80697114
- J-524473
- tert-butyl (3S)-3-(2-methoxy-2-oxoethyl)morpholine-4-carboxylate
-
- MDL: MFCD09878832
- Inchi: 1S/C12H21NO5/c1-12(2,3)18-11(15)13-5-6-17-8-9(13)7-10(14)16-4/h9H,5-8H2,1-4H3
- InChI Key: ZAMPPXRQKCGWGE-UHFFFAOYSA-N
- SMILES: O1CCN(C(=O)OC(C)(C)C)C(CC(=O)OC)C1
Computed Properties
- Exact Mass: 259.14200
- Monoisotopic Mass: 259.14197277g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 18
- Rotatable Bond Count: 6
- Complexity: 310
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.6
- Topological Polar Surface Area: 65.1Ų
Experimental Properties
- Color/Form: Pale-yellow to Yellow-brown Solid
- Density: 1.1±0.1 g/cm3
- Boiling Point: 332.6±27.0 °C at 760 mmHg
- Flash Point: 155.0±23.7 °C
- PSA: 65.07000
- LogP: 1.12330
- Vapor Pressure: 0.0±0.7 mmHg at 25°C
METHYL 4-N-BOC-MORPHOLINE-3-ACETATE Security Information
- Signal Word:Warning
- Hazard Statement: H302
- Warning Statement: P264;P270;P301+P312;P330
- Safety Instruction: H303+H313+H333
- Storage Condition:Room temperature
METHYL 4-N-BOC-MORPHOLINE-3-ACETATE Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
METHYL 4-N-BOC-MORPHOLINE-3-ACETATE Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| AstaTech | 64159-0.25/G |
METHYL 4-N-BOC-MORPHOLINE-3-ACETATE |
959246-85-6 | 97% | 0.25g |
$259 | 2023-09-16 | |
| AstaTech | 64159-1/G |
METHYL 4-N-BOC-MORPHOLINE-3-ACETATE |
959246-85-6 | 97% | 1g |
$599 | 2023-09-16 | |
| Alichem | A449036990-1g |
tert-Butyl 3-(2-methoxy-2-oxoethyl)morpholine-4-carboxylate |
959246-85-6 | 97% | 1g |
$400.00 | 2023-08-31 | |
| Chemenu | CM163297-5g |
tert-Butyl 3-(2-methoxy-2-oxoethyl)Morpholine-4-carboxylate |
959246-85-6 | 97% | 5g |
$839 | 2021-08-05 | |
| TRC | M225233-10mg |
METHYL 4-N-BOC-MORPHOLINE-3-ACETATE |
959246-85-6 | 10mg |
$ 50.00 | 2022-06-04 | ||
| TRC | M225233-50mg |
METHYL 4-N-BOC-MORPHOLINE-3-ACETATE |
959246-85-6 | 50mg |
$ 95.00 | 2022-06-04 | ||
| TRC | M225233-100mg |
METHYL 4-N-BOC-MORPHOLINE-3-ACETATE |
959246-85-6 | 100mg |
$ 135.00 | 2022-06-04 | ||
| Chemenu | CM163297-1g |
tert-Butyl 3-(2-methoxy-2-oxoethyl)Morpholine-4-carboxylate |
959246-85-6 | 97% | 1g |
$358 | 2024-07-18 | |
| eNovation Chemicals LLC | Y1222418-5g |
tert-butyl 3-(2-methoxy-2-oxoethyl)morpholine-4-carboxylate |
959246-85-6 | 95% | 5g |
$1400 | 2024-06-03 | |
| Crysdot LLC | CD11002717-5g |
tert-Butyl 3-(2-methoxy-2-oxoethyl)morpholine-4-carboxylate |
959246-85-6 | 97% | 5g |
$889 | 2024-07-19 |
METHYL 4-N-BOC-MORPHOLINE-3-ACETATE Production Method
Production Method 1
METHYL 4-N-BOC-MORPHOLINE-3-ACETATE Raw materials
METHYL 4-N-BOC-MORPHOLINE-3-ACETATE Preparation Products
METHYL 4-N-BOC-MORPHOLINE-3-ACETATE Suppliers
METHYL 4-N-BOC-MORPHOLINE-3-ACETATE Related Literature
-
Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
-
Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
-
Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
-
J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
Additional information on METHYL 4-N-BOC-MORPHOLINE-3-ACETATE
METHYL 4-N-BOC-MORPHOLINE-3-ACETATE: A Comprehensive Overview
The compound with CAS No. 959246-85-6, known as METHYL 4-N-BOC-MORPHOLINE-3-ACETATE, is a significant molecule in the field of organic chemistry and pharmaceutical research. This compound is a derivative of morpholine, a heterocyclic amine, and incorporates a tert-butoxycarbonyl (BOC) protecting group, which plays a crucial role in various synthetic applications. The METHYL group attached to the morpholine ring further enhances its versatility, making it a valuable intermediate in the synthesis of complex molecules.
Morpholine derivatives have been extensively studied due to their unique chemical properties and biological activities. The presence of the BOC group in METHYL 4-N-BOC-MORPHOLINE-3-ACETATE provides excellent protection for the amine functionality during multi-step synthesis, ensuring high yields and purity in subsequent reactions. Recent studies have highlighted the importance of such protecting groups in medicinal chemistry, particularly in the development of peptide-based drugs and bioactive compounds.
The structure of METHYL 4-N-BOC-MORPHOLINE-3-ACETATE consists of a six-membered morpholine ring with a methyl group at position 3 and a BOC group at position 4. This configuration allows for easy modification at both positions, enabling chemists to explore a wide range of substitution patterns. The morpholine ring itself is known for its stability and ability to participate in hydrogen bonding, making it an ideal scaffold for drug design.
Recent advancements in synthetic methodologies have further enhanced the utility of METHYL 4-N-BOC-MORPHOLINE-3-ACETATE. For instance, researchers have employed this compound as a key intermediate in the synthesis of bioactive molecules targeting various therapeutic areas, including cancer, inflammation, and central nervous system disorders. The ability to selectively remove the BOC group under mild conditions has also facilitated its use in multi-component reactions and click chemistry.
In terms of applications, METHYL 4-N-BOC-MORPHOLINE-3-ACETATE has found significant use in peptide synthesis, where its BOC group serves as an efficient protecting agent for amino groups. Additionally, its methyl substituent provides steric hindrance, which can be exploited to control the stereochemistry of reactions. This compound has also been utilized in the development of novel materials, such as polymers and surfactants, where its amphiphilic nature is advantageous.
From an analytical standpoint, METHYL 4-N-BOC-MORPHOLINE-3-ACETATE can be characterized using various spectroscopic techniques such as NMR and mass spectrometry. These methods allow for precise determination of its molecular structure and purity, ensuring its reliability as a reagent in research settings.
In conclusion, METHYL 4-N-BOC-MORPHOLINE-3-ACETATE (CAS No. 959246-85-) is a versatile and valuable compound in modern organic chemistry. Its unique structure, combined with the functionality provided by the BOC and methyl groups, makes it an indispensable tool in drug discovery and materials science. As research continues to uncover new applications for this compound, its significance in both academic and industrial settings is expected to grow further.
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